2,3-Dichloro-5-nitroanisole
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Overview
Description
2,3-Dichloro-5-nitroanisole is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of anisole, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-nitroanisole typically involves a multi-step process. One common method includes the nitration of 2,3-dichloroanisole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective nitration at the 5-position of the anisole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-nitroanisole undergoes various chemical reactions, including:
Halogenation: The addition of halogen atoms to the aromatic ring.
Reduction: The reduction of the nitro group to an amine group.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2,3-Dichloro-5-aminoanisole.
Substitution: 2,3-Dichloro-5-substituted anisole derivatives.
Scientific Research Applications
2,3-Dichloro-5-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atoms on the aromatic ring can also participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroanisole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Dichloro-4-nitroanisole: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
2,4-Dichloro-5-nitroanisole: Another isomer with different substitution patterns affecting its chemical behavior.
Uniqueness
2,3-Dichloro-5-nitroanisole is unique due to the specific positioning of the chlorine and nitro groups on the anisole ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H5Cl2NO3 |
---|---|
Molecular Weight |
222.02 g/mol |
IUPAC Name |
1,2-dichloro-3-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 |
InChI Key |
LYFAMXRWZNBHLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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